REACTION_CXSMILES
|
[I:1]Cl.[F:3][C:4]1[C:5]([CH3:11])=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].S([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C>[I:1][C:10]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([CH3:11])[C:4]=1[F:3] |f:2.3.4|
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
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FC=1C(=C(N)C=CC1)C
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred for two hours at 70° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool to ambient temperature
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Type
|
EXTRACTION
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Details
|
The solution was extracted with EtOAc (2×100 ml)
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (100 ml)
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The volatile material was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 0-10% EtOAc in hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=C(N)C=C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |